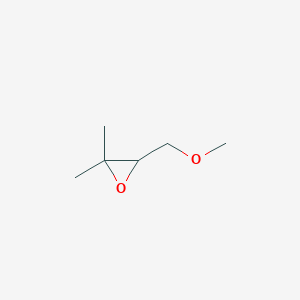![molecular formula C12H18BrNO B2534154 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol CAS No. 1038235-34-5](/img/structure/B2534154.png)
2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol” is a chemical compound with the CAS Number: 1038235-34-5 . It has a molecular weight of 272.19 . The physical form of this compound is oil .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C12H18BrNO . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
“this compound” is an oil-like substance . It has a molecular weight of 272.19 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Foods
Research on branched aldehydes, which share a connection to complex chemical synthesis processes like those involving "2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol," shows their importance in flavor compounds of food products. The study by Smit, Engels, and Smit (2009) discusses the production and breakdown pathways of these aldehydes, derived from amino acids, highlighting their critical role in the food industry (Smit, Engels, & Smit, 2009).
Synthesis of Bromobiphenyl Compounds
The synthesis of compounds like 2-Fluoro-4-bromobiphenyl, detailed by Qiu et al. (2009), provides insights into the methodologies that might be relevant for synthesizing or modifying compounds including "this compound." This research illustrates the challenges and innovations in chemical synthesis, particularly in creating bioactive or industrially relevant compounds (Qiu, Gu, Zhang, & Xu, 2009).
Ethylene and ACC in Plant Biology
Investigations into the role of ethylene and its precursor ACC (1-aminocyclopropane-1-carboxylic acid) in plants shed light on the intricate balance of chemical reactions within biological systems, which is crucial for understanding how synthetic compounds might interact with or influence biological pathways (Van de Poel & Van Der Straeten, 2014).
Ethylene Dimerization and Alphabutol Process
Alenezi, Manan, and Zaidel (2019) explore the production of Butene-1 through ethylene dimerization using Alphabutol technology, highlighting the industrial and scientific interest in developing efficient chemical processes for creating valuable chemical products (Alenezi, Manan, & Zaidel, 2019).
Biodegradation of ETBE in Soil and Groundwater
Thornton et al. (2020) review the biodegradation and fate of ETBE, a gasoline additive, in soil and groundwater, underscoring the environmental impact and degradation processes of synthetic chemicals, which is relevant for understanding the lifecycle and environmental considerations of chemical compounds (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Eigenschaften
IUPAC Name |
2-[1-(2-bromophenyl)ethylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-10(8-15)14-9(2)11-6-4-5-7-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQDVWIEXHFBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534077.png)


![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)




![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)

